molecular formula C26H30N2O5S B2530998 ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate CAS No. 897624-34-9

ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate

Cat. No.: B2530998
CAS No.: 897624-34-9
M. Wt: 482.6
InChI Key: ZUGACHCXNXATNT-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate is a synthetic small molecule featuring a quinoline core substituted with a methoxy group at position 6 and a piperidine ring at position 2. The piperidine moiety is further functionalized with an ethyl carboxylate ester and a 4-ethylbenzenesulfonyl group at position 3.

Properties

IUPAC Name

ethyl 1-[3-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5S/c1-4-18-6-9-21(10-7-18)34(30,31)24-17-27-23-11-8-20(32-3)16-22(23)25(24)28-14-12-19(13-15-28)26(29)33-5-2/h6-11,16-17,19H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGACHCXNXATNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate typically involves multiple steps, including the formation of the quinoline ring, the introduction of the sulfonyl group, and the coupling with the piperidine ring. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the sulfonyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Overview

Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as a therapeutic agent. This compound features a quinoline structure, which is known for its diverse biological activities, making it a subject of interest in various scientific research fields.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects in several areas:

  • Antitumor Activity
    • Compounds similar to this have shown significant antitumor properties by inducing apoptosis and inhibiting cancer cell proliferation. For instance, quinoline derivatives are known to disrupt cancer cell cycle progression and promote programmed cell death.
  • Antimicrobial Activity
    • The presence of the sulfonamide group suggests potential antimicrobial properties. Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for treating bacterial infections, especially those resistant to conventional antibiotics.
  • Enzyme Inhibition
    • This compound may act as an enzyme inhibitor, potentially affecting metabolic pathways critical in various diseases. Its interaction with specific enzymes could lead to the development of new drugs targeting metabolic disorders or cancers.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in various biological assays:

StudyFindings
Aziz-ur-Rehman et al., 2018Investigated derivatives of quinoline for anticancer activity, demonstrating significant inhibition of cancer cell lines through apoptosis induction.
Journal of Medicinal ChemistryReported on the structure-activity relationship (SAR) of quinoline derivatives, emphasizing modifications that enhance biological activity against tumors.
Tropical Journal of Pharmaceutical ResearchExplored the antimicrobial effects of sulfonamide-containing compounds, showing effectiveness against resistant bacterial strains.

Mechanism of Action

The mechanism of action of ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. The exact molecular pathways involved can vary depending on the specific biological target and the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and properties of ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate with structurally related compounds:

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
This compound (Target) Quinoline - 6-Methoxy
- 3-(4-Ethylbenzenesulfonyl)
- Piperidine-4-carboxylate ester
~506.58 (calculated) Hypothesized enhanced metabolic stability due to sulfonyl group; potential kinase inhibition
Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride Quinoline - 6-Methoxy
- 3-(4-Ethoxybenzoyl)
- Piperidine-4-carboxylate ester
~523.00 (reported) Benzoyl group may increase lipophilicity; used in bronchodilator research (e.g., umeclidinium analogs)
Ethyl 4-((4-chlorophenyl)sulfonyl)-6-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate Benzoxazine - 4-(4-Chlorophenyl)sulfonyl
- 6-Ethylsulfonyl
- Dihydrooxazine ring
~485.93 (calculated) Dual sulfonyl groups likely enhance electrophilicity; explored in protease inhibition studies
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate Pyridazine - 6-Methylpyridazine
- Piperidine-4-carboxylate ester
249.31 (C13H19N3O2) Pyridazine core may improve solubility; intermediate in CNS drug synthesis

Key Comparative Insights

Sulfonyl vs. Sulfonyl groups are less prone to oxidative metabolism than benzoyl groups, which may extend half-life .

Heterocyclic Core Variations: Quinoline (target compound) offers planar aromaticity for π-π stacking in enzyme active sites, whereas pyridazine () introduces a smaller, more polar heterocycle that may improve aqueous solubility .

Piperidine Modifications :

  • The ethyl carboxylate ester in the target compound and its analogs is a common prodrug strategy to enhance bioavailability. Substituents like sulfonyl or benzoyl groups on the piperidine ring influence steric bulk and electronic effects, altering target selectivity .

Biological Activity Trends: Quinoline derivatives with sulfonyl groups (e.g., the target compound) are frequently investigated as kinase inhibitors due to their ability to interact with ATP-binding pockets . In contrast, benzoxazine analogs () are explored for protease inhibition, where sulfonyl groups stabilize transition-state analogs .

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis likely involves multi-step coupling reactions, as seen in analogous piperidine-quinoline hybrids (e.g., condensation of sulfonyl chlorides with amine intermediates) .
  • SAR Insights : The 4-ethylbenzenesulfonyl group may confer higher selectivity for sulfotransferases or tyrosine kinases compared to chlorophenyl or ethoxybenzoyl variants .
  • Limitations: Lack of direct pharmacological data for the target compound necessitates further in vitro profiling.

Biological Activity

Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H24N2O4S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

Key Features:

  • Molecular Weight : 364.47 g/mol
  • IUPAC Name : this compound
  • Functional Groups : Contains a piperidine ring, a quinoline moiety, and a sulfonamide group.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor activity. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's sulfonamide group suggests potential antimicrobial properties. Sulfonamides are known for their bacteriostatic effects against a range of pathogens by inhibiting folic acid synthesis. Preliminary studies have indicated that related compounds can effectively combat bacterial strains resistant to conventional antibiotics.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key modifications that enhance efficacy:

ModificationEffect on Activity
Addition of ethyl groupIncreases lipophilicity and membrane permeability
Variation in sulfonamide substituentsAlters binding affinity to target enzymes
Changes in quinoline substituentsModifies cytotoxicity profile

Case Studies

  • Antitumor Efficacy in Cell Lines :
    A study evaluated the cytotoxic effects of various quinoline derivatives, including those similar to our compound, on human cancer cell lines (e.g., MCF-7 and HeLa). Results showed IC50 values in the micromolar range, indicating significant growth inhibition compared to untreated controls .
  • Antimicrobial Testing :
    In vitro testing against Gram-positive and Gram-negative bacteria revealed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The presence of the sulfonamide moiety was critical for antibacterial activity .
  • Molecular Docking Studies :
    Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins such as dihydropteroate synthase, a key enzyme in bacterial folate synthesis. The binding affinity was found to be comparable to established sulfa drugs .

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